Das-dfgo-II

Vue d'ensemble

Description

UM-164 est un puissant inhibiteur double de la c-Src et de la protéine kinase activée en aval des mitogènes p38 (MAPK). Il a été principalement développé comme composé de tête pour cibler le cancer du sein triple négatif, une forme particulièrement agressive du cancer du sein qui n’est pas sensible aux thérapies ciblées . UM-164 a montré des résultats prometteurs dans des études précliniques, démontrant son potentiel pour inhiber la prolifération et la migration des cellules cancéreuses .

Applications De Recherche Scientifique

Efficacy Against Triple-Negative Breast Cancer

-

In Vitro Studies :

- UM-164 demonstrated significant inhibitory effects on cell proliferation, migration, and invasion in TNBC cell lines. In particular, the compound showed a notable decrease in tumor growth in patient-derived xenograft models .

- The half-maximal inhibitory concentration (IC50) values for UM-164 were reported as follows:

- In Vivo Studies :

Comparative Data Table

The following table summarizes the efficacy of UM-164 compared to existing therapies:

| Compound | Target Kinases | IC50 (µM) | Efficacy in TNBC Models | Toxicity Profile |

|---|---|---|---|---|

| UM-164 | c-Src, p38 MAPK | Varies (see above) | Significant reduction in tumor growth | Limited toxicity |

| Existing c-Src Inhibitors | c-Src only | Higher than UM-164 | Less effective | Higher toxicity |

| Existing p38 Inhibitors | p38 only | Varies | Moderate effectiveness | Varies |

Case Study 1: Triple-Negative Breast Cancer Model

In a study published by the University of Michigan, researchers evaluated UM-164's effects on TNBC cells and found that it not only inhibited cell growth but also altered the localization of c-Src within these cells. This alteration is believed to contribute to its enhanced efficacy against TNBC .

Case Study 2: Glioma Cell Lines

Further investigations into glioma cell lines LN229 and SF539 revealed that UM-164 effectively inhibited cell growth across both lines, suggesting potential applications beyond breast cancer. The compound's IC50 values indicated a stronger effect on SF539 cells than on LN229 cells, highlighting differential sensitivity among tumor types .

Mécanisme D'action

UM-164 exerce ses effets en se liant à la conformation inactive de la c-Src et de la p38 MAPK. Cette liaison inhibe l’activité kinase de ces protéines, ce qui conduit à la suppression des voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires . Plus précisément, UM-164 réduit l’activité de la protéine associée à Yes (YAP) en favorisant sa translocation vers le cytoplasme, diminuant ainsi l’expression des gènes cibles de YAP tels que CYR61 et AXL .

Analyse Biochimique

Biochemical Properties

Das-dfgo-II has a high binding affinity for c-Src, with a dissociation constant (Kd) of 2.7 nM . It also potently inhibits p38α and p38β . The compound interacts with these enzymes, leading to inhibition of their activity.

Cellular Effects

This compound has been shown to suppress the proliferation, migration, and spheroid formation of glioma cells . It induces cell cycle arrest in the G1 phase .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the inactive kinase conformation of c-Src and is more potent than Dasatinib in its Src active site binding ability .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At selected doses of UM-164, there is no significant weight loss or gross abnormalities observed in the treated animals, even after 52 days of treatment . Tumor growth is significantly inhibited in both the 10 mg/kg and 20 mg/kg dose groups compared with the vehicle-treated group .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de UM-164 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions de couplage subséquentes. La voie de synthèse commence généralement par la préparation d’un groupe phényle fluoré, qui est ensuite couplé avec d’autres cycles aromatiques par le biais de diverses réactions organiques telles que le couplage de Suzuki et l’amination de Buchwald-Hartwig . Les conditions réactionnelles font souvent intervenir l’utilisation de catalyseurs au palladium, de bases telles que le carbonate de potassium et de solvants tels que le diméthylformamide .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de UM-164 ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, ainsi que la garantie que le processus est rentable et respectueux de l’environnement .

Analyse Des Réactions Chimiques

Types de réactions

UM-164 subit plusieurs types de réactions chimiques, notamment :

Oxydation : UM-164 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, en particulier en présence d’agents réducteurs tels que le borohydrure de sodium.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont des agents réducteurs fréquemment utilisés.

Substitution : Les réactifs tels que les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont couramment utilisés.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés déshydroxylés .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de UM-164

L’unicité de UM-164 réside dans son inhibition double à la fois de la c-Src et de la p38 MAPK, ce qui offre une gamme plus large d’effets thérapeutiques par rapport aux autres inhibiteurs qui ne ciblent qu’une seule kinase . Cette inhibition double est particulièrement bénéfique pour traiter les cancers agressifs tels que le cancer du sein triple négatif, où plusieurs voies de signalisation sont souvent dysrégulées .

Activité Biologique

UM-164 is a novel compound that has garnered attention for its dual inhibitory effects on c-Src and p38 MAPK, making it a promising candidate in the treatment of various cancers, particularly triple-negative breast cancer (TNBC) and glioma. This article provides a detailed overview of its biological activity, including experimental findings, data tables, and case studies.

Overview of UM-164

UM-164 is recognized as a high-potency inhibitor specifically targeting the inactive conformation of c-Src and p38 kinases. Its unique mechanism of action allows it to alter the localization and activity of these kinases, thereby exerting significant anti-tumor effects.

UM-164 operates through several key mechanisms:

- Inhibition of Cell Proliferation : It significantly reduces the proliferation rates of glioma cells and TNBC cells.

- Induction of Cell Cycle Arrest : UM-164 induces G1 phase cell cycle arrest in glioma cells, evidenced by increased G1 population percentages following treatment.

- Downregulation of YAP Activity : The compound triggers the translocation of YAP to the cytoplasm, reducing its activity and expression levels of target genes such as CYR61 and AXL .

In Vitro Studies

- Cell Proliferation Assays :

- Migration and Invasion Assays :

- Colony Formation Assay :

In Vivo Studies

In xenograft models using TNBC cell lines, UM-164 exhibited substantial anti-tumor activity with minimal toxicity. Tumor growth was significantly reduced compared to controls, highlighting its potential for clinical application .

Data Tables

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

|---|---|---|---|

| LN229 | 10.07 | 6.20 | 3.81 |

| SF539 | 3.75 | 2.68 | 1.23 |

Case Studies

Several studies have highlighted the effectiveness of UM-164 in various cancer models:

- Triple-Negative Breast Cancer : A study indicated that UM-164 not only inhibited cell proliferation but also altered the signaling pathways associated with tumor growth, demonstrating superior efficacy compared to existing treatments like Dasatinib .

- Glioma Models : Research showed that UM-164 significantly suppressed glioma cell proliferation and migration while inducing cell cycle arrest, providing a strong rationale for further clinical trials targeting gliomas .

Propriétés

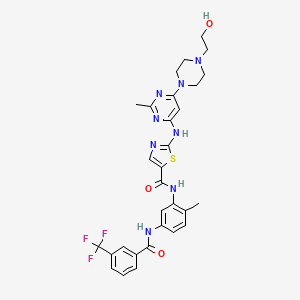

IUPAC Name |

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBQUSWQAQFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.